(E)-1-Pentene-1,2-diboronic acid bis(pinacol) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-Pentene-1,2-diboronic acid bis(pinacol) ester is an alkenyl boronate ester that is utilized in various organic synthesis reactions. This compound is known for its stability in air and chromatography, making it a valuable reagent in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-1-Pentene-1,2-diboronic acid bis(pinacol) ester can be synthesized through the reaction of 1-pentene with bis(pinacolato)diboron in the presence of a suitable catalyst. The reaction typically requires a transition metal catalyst such as palladium or ruthenium and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar catalytic processes as in laboratory settings. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency in industrial production.
Chemical Reactions Analysis
Types of Reactions
(E)-1-Pentene-1,2-diboronic acid bis(pinacol) ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reaction: This reaction involves the coupling of the boronate ester with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronate ester can be oxidized to form alcohols or other oxygen-containing functional groups.
Reduction: Reduction reactions can convert the boronate ester into alkanes or other reduced forms.
Substitution: The boronate ester can participate in substitution reactions where the boron atoms are replaced by other functional groups.
Common Reagents and Conditions
Catalysts: Palladium, ruthenium, and other transition metals.
Solvents: Tetrahydrofuran (THF), toluene, and other organic solvents.
Conditions: Inert atmosphere (e.g., nitrogen or argon), moderate to high temperatures, and specific pH conditions depending on the reaction.
Major Products Formed
γ-Boryl Substituted Homoallylic Alcohols: Formed via Ru-catalyzed double bond transposition reaction with aromatic aldehydes.
Alkenes and Alkanes: Formed through reduction reactions.
Aryl and Vinyl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.
Scientific Research Applications
(E)-1-Pentene-1,2-diboronic acid bis(pinacol) ester has a wide range of applications in scientific research:
Chemistry: Used as a reactant in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: Employed in the development of boron-containing compounds for biological studies and potential therapeutic applications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of (E)-1-Pentene-1,2-diboronic acid bis(pinacol) ester involves its ability to form stable boron-carbon bonds, which are crucial in various organic synthesis reactions. The compound acts as a nucleophile in cross-coupling reactions, where the boron atoms facilitate the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
(E)-1-Pentene-1,2-diboronic acid bis(pinacol) ester can be compared with other boronate esters such as:
- Phenylboronic Acid Pinacol Ester
- Vinylboronic Acid Pinacol Ester
- Allylboronic Acid Pinacol Ester
Uniqueness
The uniqueness of this compound lies in its stability and versatility in various synthetic applications. Unlike some other boronate esters, it is air-stable and can be easily purified, making it a preferred choice for many organic synthesis reactions .
Properties
Molecular Formula |
C17H32B2O4 |
---|---|
Molecular Weight |
322.1 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[(E)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-1-en-2-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H32B2O4/c1-10-11-13(19-22-16(6,7)17(8,9)23-19)12-18-20-14(2,3)15(4,5)21-18/h12H,10-11H2,1-9H3/b13-12- |
InChI Key |
MXQDNQSRLNMUOP-SEYXRHQNSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C(\B2OC(C(O2)(C)C)(C)C)/CCC |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C(B2OC(C(O2)(C)C)(C)C)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.